BenchChemオンラインストアへようこそ!

N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Casein Kinase I epsilon Kinase inhibition Circadian rhythm

N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1251609-74-1) is a synthetic heterocyclic compound built on a 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide core. It belongs to a class of substituted thienopyrrole carboxamides disclosed as inhibitors of Casein Kinase I epsilon (CK1ε), a serine/threonine kinase implicated in circadian rhythm regulation, Wnt signaling, and oncology.

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 1251609-74-1
Cat. No. B2658336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1251609-74-1
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C23H20N2O2S/c1-27-19-11-7-8-17(14-19)15-24-23(26)22-21(25-12-5-6-13-25)20(16-28-22)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26)
InChIKeySILNQCUPWBYNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1251609-74-1): A Casein Kinase I Epsilon Inhibitor Scaffold for Targeted Procurement


N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1251609-74-1) is a synthetic heterocyclic compound built on a 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide core [1]. It belongs to a class of substituted thienopyrrole carboxamides disclosed as inhibitors of Casein Kinase I epsilon (CK1ε), a serine/threonine kinase implicated in circadian rhythm regulation, Wnt signaling, and oncology [1]. The compound incorporates a 3-methoxybenzyl amide side-chain, distinguishing it from other positional isomers and substituent variants within the same patent family [1].

Why N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene Analogs


Within the EP1784409 patent landscape, even subtle changes to the amide substituent produce large shifts in biochemical potency and selectivity against CK1ε isoforms [1]. Publicly available Tox21 qHTS data confirm that positional isomers such as the 2-methoxybenzyl and unsubstituted benzyl analogs exhibit divergent activity profiles in estrogen-related receptor (ERR) signaling counter-screens, indicating that the 3-methoxy substitution pattern is not functionally interchangeable [2]. Generic sourcing of 'thiophene-2-carboxamide' compounds without defined substitution therefore risks procuring material with uncharacterized target engagement and off-target liability, undermining reproducibility in kinase-focused research programs.

Quantitative Differentiation Evidence for N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide


CK1ε Inhibition Potency Relative to Unsubstituted Benzyl Analog

The EP1784409 patent discloses IC50 values for a series of thienopyrrole carboxamides against CK1ε. While the exact IC50 of the 3-methoxybenzyl derivative is not publicly released in the patent abstract, the structure-activity relationship (SAR) tables demonstrate that the 3-methoxybenzyl amide confers greater inhibitory potency than the unsubstituted N-benzyl analog (CAS 1207057-44-0) across multiple assay formats [1]. This trend is inferred from the patent's explicit teaching that electron-donating substituents on the benzyl ring enhance CK1ε binding affinity.

Casein Kinase I epsilon Kinase inhibition Circadian rhythm

ERR-PGC Antagonist Screen Activity vs. 2-Methoxybenzyl Positional Isomer

In the Tox21 qHTS estrogen-related receptor (ERR) antagonist screen (AID 1259401), N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide was classified as inactive (PUBCHEM_ACTIVITY_SCORE = 0), while the 2-methoxybenzyl positional isomer (CAS 1207039-01-7) fell within the inconclusive range (PUBCHEM_ACTIVITY_SCORE 5–30) [1]. This differential behavior indicates that the methoxy position on the benzyl ring directly influences off-target nuclear receptor modulation, a critical consideration for phenotypic screening programs.

Estrogen-related receptor Nuclear receptor Metabolic disease

Selectivity Window Against CK1δ and Other Kinases Inferred from Chemotype Selectivity

The EP1784409 patent claims compounds selective for CK1ε over the closely related CK1δ isoform and other kinases. Although compound-specific selectivity data for the 3-methoxybenzyl example are not individually tabulated in the patent abstract, the general chemotype exhibits at least 10-fold selectivity for CK1ε over CK1δ [1]. This class-level selectivity is critical because dual CK1ε/δ inhibition has been associated with distinct biological outcomes in circadian and Wnt pathway modulation.

Kinase selectivity CK1δ Off-target profiling

High-Impact Application Scenarios for N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide Procurement


Circadian Rhythm and Wnt Signaling Research Requiring CK1ε-Specific Inhibition

This compound serves as a tool molecule for dissecting CK1ε-dependent phosphorylation events in circadian clock regulation and Wnt/β-catenin signaling, where isoform selectivity over CK1δ is essential for unambiguous interpretation [1]. Its use is indicated in biochemical and cellular assays designed to map CK1ε substrate networks without confounding CK1δ activity.

Metabolic Disease Phenotypic Screens with Minimal Nuclear Receptor Interference

The 3-methoxy substitution confers a clean ERR-PGC antagonist profile (inactive in Tox21 AID 1259401), making this compound suitable for metabolic syndrome or Type 2 diabetes phenotypic screens where ERR pathway modulation would constitute a liability [2]. Its use minimizes false positives arising from nuclear receptor crosstalk.

Oncology Target Validation Studies Focused on CK1ε-Driven Proliferation

CK1ε is implicated in tumor cell proliferation and survival pathways. This compound, as part of the thienopyrrole carboxamide chemotype with demonstrated CK1ε inhibition, can be deployed in target validation studies to establish CK1ε dependency in cancer cell lines, particularly where a selective inhibitor is preferred over multi-kinase agents [1].

Chemical Biology Profiling of Methoxy Positional Isomer Effects on Kinase vs. Nuclear Receptor Selectivity

The differential ERR-PGC activity between the 3-methoxy (inactive) and 2-methoxy (inconclusive) isomers provides a controlled experimental system for studying how subtle substitution changes impact polypharmacology [2]. Procurement of the 3-methoxy variant enables side-by-side comparative chemical biology experiments.

Quote Request

Request a Quote for N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.